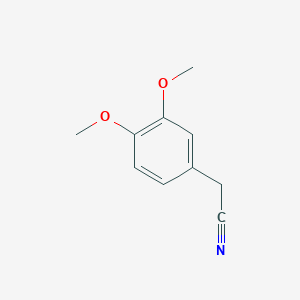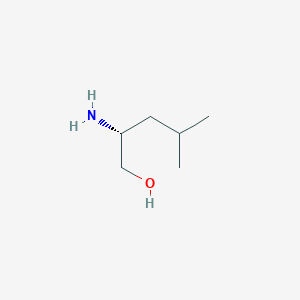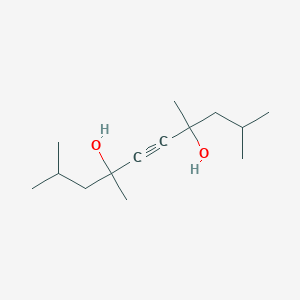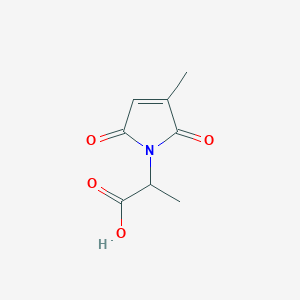
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” is a chemical compound. Its structure suggests that it is an amino acid derivative, specifically a derivative of phenylalanine, which is one of the 20 standard amino acids used in living organisms to build proteins .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a butanoate group (a 4-carbon chain with a carboxylate group at one end), and an amino group (NH2). The “2S” in the name indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms .
Scientific Research Applications
Applications in Cancer Therapy
Research on compounds such as FTY720, or 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, has shown promise in cancer therapy. FTY720 is an immunosuppressant approved by the FDA for treating multiple sclerosis and has displayed preclinical antitumor efficacy in several cancer models. Its cytotoxic effect, interestingly, does not require phosphorylation, indicating the involvement of S1PR-independent mechanisms, which diverge significantly from its immunosuppressive properties (Zhang et al., 2013).
Synthetic Applications
Methyl-2-formyl benzoate is highlighted as a bioactive precursor in organic synthesis due to its varied pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a versatile substrate, it serves as a raw material for preparing medical products, underscoring the significance of methyl derivatives in drug development (Farooq & Ngaini, 2019).
Neuroprotective Strategies in Stroke
The search for neuroprotective strategies in cerebrovascular stroke has led to the exploration of various compounds to minimize secondary cerebral injury. Despite limited success, research continues to explore a range of treatments, including NMDA receptor antagonists, antioxidants, and hypothermia, aiming to mitigate the complex signaling cascade following stroke. This research domain illustrates the critical need for compounds that can offer neuroprotection or enhance neuroregenerative processes (Karsy et al., 2017).
Future Directions
The future directions for research on “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” would likely depend on its potential applications. If it has biological activity, it could be investigated for use in medicine or biotechnology . If it has unique chemical properties, it could be studied for use in chemical synthesis or materials science.
Mechanism of Action
Target of Action
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride, also known as Methylphenidate (MPH), primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NAT). These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .
Mode of Action
MPH acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). It non-competitively blocks the reuptake of dopamine and noradrenaline into the terminal by blocking DAT and NAT, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This prolongs their action and enhances neurotransmission, particularly in the prefrontal cortex, an area of the brain thought to play a prominent role in ADHD pathophysiology .
Biochemical Pathways
The increased presence of dopamine and norepinephrine in the synaptic cleft affects several biochemical pathways. The exact pathways affected by MPH are not fully understood, but it is known that the drug’s effects are dose-related. Higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects. In contrast, lower doses selectively activate NE and DA neurotransmission within the prefrontal cortex, thereby improving clinical efficacy and preventing side effects .
Pharmacokinetics
MPH is rapidly and extensively absorbed from the tablets following oral administration. Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%) and large individual differences exist (11-52%) . The distribution volumes at steady state of S- and R-ketamine are 6.6 ± 2.2 and 5.6 ± 2.1 l/kg, respectively. The terminal half-lives are 5.2 ± 3.4 and 6.1 ± 3.1 hours, and metabolic clearances are 1,620 ± 380 and 1,530 ± 380 ml/min, respectively .
Result of Action
The primary result of MPH’s action is the reduction of symptoms associated with Attention-Deficit/Hyperactivity Disorder (ADHD). By increasing the presence of dopamine and norepinephrine in the synaptic cleft, MPH reduces symptoms such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . It also enhances cognitive function, including sustained attention and working memory .
Action Environment
The action, efficacy, and stability of MPH can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and bioavailability of the drug. Additionally, individual genetic factors, such as polymorphisms in genes encoding for the drug’s target proteins (DAT and NAT), can influence the drug’s efficacy and the patient’s response to treatment. More research is needed to fully understand the impact of environmental factors on the action of mph .
Properties
IUPAC Name |
methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739868 |
Source


|
| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60425-49-2 |
Source


|
| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)


![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)

